molecular formula C23H30N2O3 B2833511 2,3-dimethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide CAS No. 955527-59-0

2,3-dimethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

Cat. No. B2833511
CAS RN: 955527-59-0
M. Wt: 382.504
InChI Key: SQIVOEQUTMDJDF-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide, also known as PHT-427, is a small molecule inhibitor with potential anti-cancer properties. It has been the subject of numerous scientific studies in recent years due to its promising results in preclinical trials.

Scientific Research Applications

Synthesis and Receptor Binding Studies

Sigma-2 Receptor Probes : A study detailed the synthesis and in vitro evaluation of conformationally flexible benzamide analogs, including compounds closely related to the specified chemical, highlighting their high affinity for σ2 receptors. This high affinity makes such compounds useful ligands for studying σ2 receptors in vitro, contributing to our understanding of receptor function and potential therapeutic targets (Xu et al., 2005).

Chemical Synthesis Techniques : Research on the cyclization of related compounds has provided insights into synthetic pathways that are useful for creating complex heterocyclic structures, potentially applicable in pharmaceutical synthesis and the development of new therapeutic molecules (Saitoh et al., 2001).

Heterocyclic Compound Synthesis : Another study focused on the synthesis of tetra- and penta-heterocyclic compounds incorporating the isoquinoline moiety, demonstrating the versatility of these compounds in chemical synthesis and their potential applications in drug development (Abdallah et al., 2009).

Potential Diagnostic and Therapeutic Applications

PET Radiotracers for Tumor Diagnosis : Arylamides hybrids of high-affinity σ2 receptor ligands have been explored as potential tools for the development of PET radiotracers, aimed at tumor diagnosis. This research is critical for advancing non-invasive diagnostic techniques for cancer (Abate et al., 2011).

Ligands for σ Receptors : Studies have synthesized and evaluated tetrahydroisoquinolinyl benzamides as ligands for σ receptors, highlighting their significance in understanding receptor interactions and the development of receptor-targeted therapies (Xu et al., 2007).

properties

IUPAC Name

2,3-dimethoxy-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3/c1-4-14-25-15-6-7-18-16-17(10-11-20(18)25)12-13-24-23(26)19-8-5-9-21(27-2)22(19)28-3/h5,8-11,16H,4,6-7,12-15H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQIVOEQUTMDJDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dimethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

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